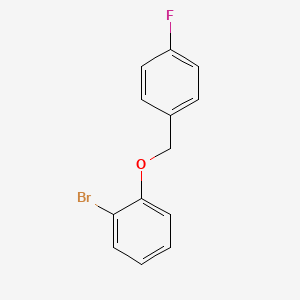

1-Bromo-2-((4-fluorobenzyl)oxy)benzene

CAS No.:

Cat. No.: VC13325398

Molecular Formula: C13H10BrFO

Molecular Weight: 281.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrFO |

|---|---|

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | 1-bromo-2-[(4-fluorophenyl)methoxy]benzene |

| Standard InChI | InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |

| Standard InChI Key | FXJVYYCNLTXKJZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |

| Canonical SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound features a central benzene ring with two substituents:

-

Bromine atom at position 1.

-

4-Fluorobenzyloxy group at position 2, consisting of an ether-linked benzyl moiety with a fluorine atom at the para position .

The IUPAC name, 1-bromo-2-[(4-fluorophenyl)methoxy]benzene, reflects this substitution pattern. Key structural parameters include:

-

Polar surface area (PSA): 9.23 Ų, indicating low polarity .

-

LogP (octanol-water partition coefficient): 4.68, suggesting high lipophilicity and potential bioaccumulation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-bromo-2-((4-fluorobenzyl)oxy)benzene likely involves Williamson ether synthesis or nucleophilic aromatic substitution. A plausible pathway, inferred from related compounds , includes:

-

Starting Materials:

-

2-Bromophenol

-

4-Fluorobenzyl bromide

-

-

Reaction Conditions:

-

Base (e.g., KCO) to deprotonate the phenolic hydroxyl.

-

Polar aprotic solvent (e.g., DMF, DCM) at 60–80°C.

-

Reaction time: 12–24 hours.

-

-

Mechanism:

Optimization Challenges

-

Steric Hindrance: Bulky substituents may reduce reaction efficiency.

-

Byproducts: Competing alkylation at oxygen vs. nitrogen (if amines are present) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.58 g/mol | |

| Exact Mass | 295.96 Da | |

| LogP | 4.68 | |

| Polar Surface Area | 9.23 Ų | |

| Vapor Pressure (Predicted) | ~0.1 mmHg at 25°C |

Key Observations:

-

Lipophilicity: High LogP value suggests affinity for lipid membranes, raising bioaccumulation concerns .

-

Volatility: Moderate vapor pressure indicates potential inhalation exposure risks .

Applications in Organic Chemistry

Pharmaceutical Intermediates

Bromo-aryl ethers serve as precursors in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds common in drug candidates . For example:

Agrochemical Development

Fluorine and bromine enhance pesticidal activity by increasing metabolic stability and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume